molecular formula C8H14N2O B13179220 Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine

Cat. No.: B13179220
M. Wt: 154.21 g/mol
InChI Key: ABYLLRDGWKKSOK-UHFFFAOYSA-N
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Description

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a chemical compound with the molecular formula C8H14N2O It is an oxazole derivative, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific propyl and methylamine substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-methyl-1-(5-propyl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-3-4-7-5-10-8(11-7)6-9-2/h5,9H,3-4,6H2,1-2H3

InChI Key

ABYLLRDGWKKSOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(O1)CNC

Origin of Product

United States

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